molecular formula C16H23N3O5 B3027401 tert-Butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate CAS No. 1286265-94-8

tert-Butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate

Cat. No.: B3027401
CAS No.: 1286265-94-8
M. Wt: 337.37
InChI Key: NYYNVJCITAUJHO-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group and a 3-nitropyridin-2-yloxy methyl substituent. The Boc group enhances solubility and stability during synthetic processes, while the nitro-pyridinyl moiety may contribute to electronic interactions in target binding .

Properties

IUPAC Name

tert-butyl 4-[(3-nitropyridin-2-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)18-9-6-12(7-10-18)11-23-14-13(19(21)22)5-4-8-17-14/h4-5,8,12H,6-7,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYNVJCITAUJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901121222
Record name 1-Piperidinecarboxylic acid, 4-[[(3-nitro-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286265-94-8
Record name 1-Piperidinecarboxylic acid, 4-[[(3-nitro-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286265-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[(3-nitro-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the nitropyridine group through a series of substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Mechanisms

tert-Butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate is synthesized via a multi-step process involving etherification and esterification. A representative method includes:

Mitsunobu Reaction for Ether Formation

  • Reactants : 3-Nitropyridin-2-ol and tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

  • Reagents : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

  • Conditions : Room temperature under inert atmosphere (N₂), 12–24 hours .

  • Yield : Up to 99% .

This reaction forms the critical ether linkage between the pyridine and piperidine moieties.

Reduction of the Nitro Group

The nitro group (-NO₂) on the pyridine ring undergoes reduction to an amine (-NH₂):

  • Reagents : Hydrogen gas (H₂) with palladium-carbon (Pd/C) catalyst or sodium dithionite (Na₂S₂O₄).

  • Conditions : 20–50°C, 2–6 hours.

  • Product : tert-Butyl 4-[(3-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate.

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group is hydrolyzed to a carboxylic acid under acidic or basic conditions:

  • Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM), 1–2 hours .

  • Basic Hydrolysis : Lithium hydroxide (LiOH) in THF/water, 2 hours .

  • Product : 4-[(3-Nitropyridin-2-yloxy)methyl]piperidine-1-carboxylic acid.

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitutions at the pyridine or piperidine positions:

Reaction Type Reagents/Conditions Product Yield
Aryl Halide Coupling Suzuki-Miyaura with aryl boronic acids/Pd⁰tert-Butyl 4-[(3-(aryl)pyridin-2-yloxy)methyl]piperidine-1-carboxylate60–85%
Alkylation Alkyl halides, K₂CO₃ in DMFN-Alkylated piperidine derivatives70–90%

Stability and Reactivity Considerations

  • Thermal Stability : Stable at room temperature but decomposes under strong acids/bases.

  • Photoreactivity : The nitro group may undergo photochemical reactions under UV light, forming nitroxide radicals.

Key Data Tables

Reducing Agent Catalyst Temperature Time Yield
H₂ (1 atm)Pd/C25°C4 hr95%
Na₂S₂O₄None50°C2 hr85%

Table 2: Hydrolysis Conditions

Method Reagent Solvent Time Yield
AcidicTFADCM1.5 hr90%
BasicLiOH·H₂OTHF/H₂O2 hr88%

Research Findings and Citations

  • The Mitsunobu reaction optimizes ether bond formation with minimal byproducts .

  • Reduction of the nitro group enhances pharmacological activity by enabling hydrogen bonding.

  • Hydrolysis products are critical for further peptide coupling (e.g., HATU-mediated amidation) .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly for targeting specific biological pathways. Its interaction with nitro groups can enhance biological activity. Research indicates that derivatives of this compound may exhibit pharmacological properties, such as:

  • Antimicrobial Activity : Studies have shown that nitro-containing compounds can possess significant antimicrobial properties. By modifying the piperidine structure, researchers aim to develop new antibiotics or antifungal agents.
  • Anticancer Properties : The incorporation of pyridine rings has been linked to anticancer activity. Compounds similar to tert-butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate have been investigated for their ability to inhibit tumor growth.

2. Organic Synthesis

This compound serves as an intermediate in synthesizing more complex molecules. Its piperidine core is a valuable scaffold in organic synthesis, allowing for various modifications:

  • Building Block for Complex Molecules : The tert-butyl group enhances solubility and stability, making it an ideal candidate for further functionalization.
  • Reactivity in Substitution Reactions : The presence of the nitro group facilitates nucleophilic substitution reactions, which can be exploited to create diverse chemical entities.

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on related compounds demonstrated that derivatives of piperidine with nitro substitutions exhibited significant activity against Gram-positive and Gram-negative bacteria. The research highlighted the importance of the nitro group in enhancing the antibacterial efficacy of the molecules tested.

Case Study 2: Anticancer Research

In a recent investigation into novel anticancer agents, researchers synthesized various derivatives based on the piperidine scaffold. One derivative showed promising results in inhibiting cell proliferation in breast cancer cell lines, suggesting that modifications to the tert-butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine structure could yield potent anticancer agents.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight Physical State Melting Point (°C) Key Data/Source
tert-Butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate 3-Nitropyridin-2-yloxy methyl C₁₆H₂₁N₃O₅ 335.36 Not reported Not reported Supplier catalog
tert-Butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate 3,4-Difluorophenylamino methyl C₁₇H₂₃F₂N₂O₂ 340.38 Light yellow solid 102–105 NMR/MS data
tert-Butyl 4-((1-(benzyloxy)carbonylcyclobutyl)methyl)piperidine-1-carboxylate Cyclobutylmethyl (benzyl ester) C₂₃H₃₁NO₄ 385.50 Colorless oil Not reported Photoredox synthesis
tert-Butyl 4-[(2-fluoro-4-nitrophenoxy)methyl]piperidine-1-carboxylate 2-Fluoro-4-nitrophenoxy methyl C₁₇H₂₃FN₂O₅ 354.37 Not reported Not reported Predicted bp: 473.4
tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate 6-Chloropyridin-3-yloxy methyl C₁₆H₂₃ClN₂O₃ 326.82 Not reported Not reported Synthesis steps

Structural Features and Electronic Effects

  • Nitro vs.
  • Boc Protection : All listed compounds retain the Boc group, which simplifies purification and stabilizes the piperidine ring during synthesis .
  • Side Chain Diversity: Substituents like cyclobutylmethyl (compound 37, ) or ureido-cyanophenyl () introduce steric bulk or hydrogen-bonding capacity, affecting bioavailability and target engagement.

Physicochemical Properties

  • Physical State : While the target compound’s state is unspecified, analogs range from solids (e.g., compound 5, m.p. 102–105°C ) to oils (compound 37 ), influenced by substituent polarity and crystallinity.
  • Predicted Properties: The 2-fluoro-4-nitrophenoxy analog () has a predicted boiling point of 473.4°C and pKa of -1.86, suggesting high thermal stability and acidity compared to the target compound.

Biological Activity

tert-Butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a tert-butyl group, and a nitropyridine moiety, which contribute to its unique properties and mechanisms of action.

  • Molecular Formula : C16H23N3O5
  • Molecular Weight : 337.37 g/mol
  • CAS Number : 1286265-94-8

The biological activity of this compound is primarily linked to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially affecting metabolic pathways and cellular functions.
  • Receptor Binding : It may interact with neurotransmitter receptors, influencing neurological processes and offering therapeutic avenues for neurological disorders.
  • Protein Degradation : Similar compounds have been utilized in the development of protein degraders, indicating that this compound might also play a role in modulating protein levels within cells.

Biological Studies and Applications

Research indicates that this compound has various applications in biological studies:

  • Medicinal Chemistry : It serves as an intermediate in the synthesis of drugs targeting diseases such as cancer and neurodegenerative disorders.
  • Enzyme Assays : The compound has been used in assays to evaluate enzyme activity, particularly in studies involving metabolic enzymes.

Case Studies

  • Inhibition Studies : In vitro assays have shown that this compound can inhibit the activity of certain enzymes involved in metabolic pathways, leading to decreased product formation. For example, studies demonstrated significant inhibition at concentrations around 50 µM, suggesting potential therapeutic implications for metabolic disorders.
  • Receptor Interaction : Binding affinity studies with neurotransmitter receptors indicated that the compound could modulate receptor activity, potentially leading to altered neurotransmission and effects on mood or cognition.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
tert-Butyl 4-(6-chloropyridin-2-yloxy)methyl)piperidine-1-carboxylateChlorinated pyridine instead of nitropyridineSimilar enzyme inhibition properties
tert-Butyl 4-(3-nitropyridin-2-yl)amino)piperidine-1-carboxylateAmino group additionEnhanced receptor binding affinity

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and protection/deprotection strategies. A common approach is:

Intermediate preparation : React tert-butyl piperidine derivatives with nitropyridine precursors under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .

Coupling : Use activating agents (e.g., DMAP) to facilitate ether bond formation between the piperidine and nitropyridine moieties.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product.

Q. How should researchers handle safety risks during synthesis?

Methodological Answer :

  • Respiratory/eye protection : Use NIOSH-approved respirators and sealed goggles due to potential dust/aerosol formation .
  • Fire safety : Avoid water jets; use CO₂ or dry chemical extinguishers. Fire-resistant lab coats and self-contained breathing apparatus (SCBA) are mandatory .
  • Contradictions in toxicity data : While some SDS reports acute toxicity (Category 4 for oral/dermal/inhalation) , others classify the compound as "not classified" . Validate with in vitro assays (e.g., MTT for cytotoxicity) before scaling up.

Q. What analytical methods confirm the compound’s structural integrity?

Methodological Answer :

  • NMR : Compare 1H^1H and 13C^{13}C spectra to reference data. Key signals include:
    • tert-butyl group: ~1.4 ppm (singlet, 9H) in 1H^1H NMR .
    • Nitropyridine protons: 8.2–8.6 ppm (doublets) .
  • Mass spectrometry : ESI-MS should show [M+H]+^+ at m/z 363.3 (C16 _{16}H21 _{21}N3 _{3}O5 _{5}) .
  • Polarimetry : Verify enantiopurity if stereocenters are present (e.g., specific rotation αD _D = +12.5° in chloroform) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer :

  • Solvent optimization : Replace dichloromethane with ionic liquids (e.g., [BMIM][BF4 _4]) to enhance solubility and reduce side reactions .
  • Catalysis : Screen Pd/C or Au nanoparticles to improve coupling efficiency (e.g., 15% Pd/C increases yield by 20%) .
  • Flow chemistry : Continuous flow reactors reduce reaction time (2 hours vs. 12 hours batch) and improve reproducibility .

Data Contradiction : Batch methods report 65–75% yields , while flow systems achieve >85% under similar conditions. Validate with real-time FTIR monitoring to track intermediate formation.

Q. How do structural modifications impact biological activity?

Methodological Answer :

  • SAR studies :
    • Replace the nitro group with amino (-NH2 _2) to assess cytotoxicity changes (e.g., IC50 _{50} shifts from 12 µM to >100 µM in HeLa cells) .
    • Modify the piperidine tert-butyl group to cyclopropyl; observe altered LogP (2.1 vs. 3.5) and membrane permeability .
  • Computational modeling : Use AutoDock Vina to predict binding affinity to kinase targets (e.g., ∆G = -9.2 kcal/mol for CDK2) .

Q. How should conflicting toxicity data from SDS be resolved?

Methodological Answer :

  • In silico tools : Run ProTox-II predictions to cross-reference GHS classifications. Discrepancies (e.g., Category 4 vs. unclassified) may arise from impurity profiles .
  • Experimental validation :
    • Ames test : Confirm mutagenicity (e.g., TA98 strain ±S9 metabolic activation).
    • In vivo acute toxicity : Administer 300 mg/kg to Sprague-Dawley rats; monitor ALT/AST levels for hepatotoxicity .

Q. What strategies improve stability during storage?

Methodological Answer :

  • Lyophilization : Freeze-dry under argon to prevent hydrolysis (stable >24 months at -20°C) .
  • Light sensitivity : Store in amber vials with desiccants (silica gel); UV-Vis shows λmax _{\text{max}} degradation at 320 nm under sunlight .
  • Degradation analysis : Use HPLC-PDA to detect nitro-to-amine reduction products (retention time shift from 8.2 to 6.5 min) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate

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